Cas no 16427-44-4 (2-Methoxymethyl Methansulfonate)

2-Methoxymethyl Methansulfonate 化学的及び物理的性質
名前と識別子
-
- 2-Methoxyethyl methanesulfonate
- Methanesulfonic Acid 2-Methoxyethyl Ester
- 2-Methoxymethyl Meth
- 2-Methoxymethyl Methansulfonate
- Ethanol, 2-methoxy-, methanesulfonate
- Ethanol, 2-methoxy-, 1-methanesulfonate
- 2-Methoxyethanol methanesulfonate
- 2-methoxyethyl mesylate
- 2-methoxyethylmethanesulfonate
- 2-methoxyethyl methane sulfonate
- BCKAHDGFNHDQST-UHFFFAOYSA-N
- AM778
- TRA0095490
- VZ24874
- Methanesu
- FT-0659197
- DTXSID90167737
- Poly(oxy-1,2-ethanediyl), alpha-(methylsulfonyl)-omega-methoxy-
- NS00025370
- CS-W018040
- Ethylene Glycol Monomethyl Ether Methanesulfonate
- F19933
- DS-4179
- MFCD03100948
- SCHEMBL263556
- MFCD02656401
- M1446
- EN300-7072323
- A810549
- 16427-44-4
- SY055164
- 175172-61-9
- Methanesulfonic acid 2-methoxy-ethyl ester
- AKOS015908692
-
- MDL: MFCD02656401
- インチ: 1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
- InChIKey: BCKAHDGFNHDQST-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])(=O)(=O)OC([H])([H])C([H])([H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 154.03000
- どういたいしつりょう: 154.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 61
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: 無色淡黄色透明液体
- 密度みつど: 1.25
- ゆうかいてん: No data available
- ふってん: 126°C/12mmHg(lit.)
- フラッシュポイント: 110.4±22.6 °C
- 屈折率: 1.4300-1.4340
- PSA: 60.98000
- LogP: 0.68980
- ようかいせい: 未確定
2-Methoxymethyl Methansulfonate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37-S39
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD235293)
- セキュリティ用語:S26-36/37/39
- リスク用語:R36/37/38
2-Methoxymethyl Methansulfonate 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
2-Methoxymethyl Methansulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR923587-5g |
2-Methoxyethyl methanesulfonate |
16427-44-4 | 5g |
£86.00 | 2025-02-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21740-1g |
2-Methoxyethyl methanesulfonate |
16427-44-4 | 1g |
¥126.0 | 2021-09-08 | ||
TRC | M226180-10g |
2-Methoxymethyl Methansulfonate |
16427-44-4 | 10g |
$ 150.00 | 2023-09-07 | ||
Ambeed | A101135-100g |
2-Methoxyethyl methanesulfonate |
16427-44-4 | 95% | 100g |
$681.0 | 2025-03-04 | |
Fluorochem | 230071-25g |
2-Methoxyethyl methanesulfonate |
16427-44-4 | 95% | 25g |
£145.00 | 2022-02-28 | |
TRC | M226180-100000mg |
2-Methoxymethyl Methansulfonate |
16427-44-4 | 100g |
$506.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123585-25g |
2-Methoxymethyl Methansulfonate |
16427-44-4 | >97.0%(GC) | 25g |
¥1117.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023068-1g |
2-Methoxyethyl methanesulfonate |
16427-44-4 | 98% | 1g |
¥48.00 | 2023-11-21 | |
Enamine | EN300-7072323-0.1g |
2-methoxyethyl methanesulfonate |
16427-44-4 | 95% | 0.1g |
$19.0 | 2023-05-30 | |
TRC | M226180-25000mg |
2-Methoxymethyl Methansulfonate |
16427-44-4 | 25g |
$201.00 | 2023-05-18 |
2-Methoxymethyl Methansulfonate 関連文献
-
Thammadihalli Nanjundaiah Ravishankar,Thippeswamy Ramakrishnappa,Hanumanthappa Nagabhushana,Virginia S. Souza,Jairton Dupont,Ganganagappa Nagaraju New J. Chem. 2015 39 1421
-
Anne Nguyen,Hidenori Ando,Roland B?ttger,K. K. DurgaRao Viswanadham,Elham Rouhollahi,Tatsuhiro Ishida,Shyh-Dar Li Biomater. Sci. 2020 8 4626
-
Matthew C. Uzagare,Yogesh S. Sanghvi,Manikrao M. Salunkhe Green Chem. 2003 5 370
2-Methoxymethyl Methansulfonateに関する追加情報
Introduction to 2-Methoxymethyl Methansulfonate (CAS No. 16427-44-4)
2-Methoxymethyl Methansulfonate, with the chemical formula C₄H₈O₄S and the CAS number 16427-44-4, is a versatile sulfonate ester that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a crucial intermediate in the preparation of various functionalized molecules, making it a valuable tool for chemists and researchers working on drug development, agrochemicals, and specialty chemicals. The unique structural features of 2-Methoxymethyl Methansulfonate contribute to its reactivity and utility in synthetic pathways, particularly in the formation of sulfonamides and other heterocyclic compounds.
The 2-Methoxymethyl Methansulfonate molecule consists of a methanesulfonate group attached to a methoxymethyl moiety. This bifunctional nature allows it to participate in a wide range of chemical reactions, including nucleophilic substitution, condensation reactions, and cross-coupling processes. The methanesulfonate group is known for its stability under various reaction conditions, while the methoxymethyl group provides a reactive site for further functionalization. These properties make 2-Methoxymethyl Methansulfonate an indispensable reagent in modern synthetic chemistry.
In recent years, the applications of 2-Methoxymethyl Methansulfonate have expanded significantly, particularly in the pharmaceutical industry. One of the most notable areas of research involves its use in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have demonstrated broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and antiviral properties. The methoxymethyl group in 2-Methoxymethyl Methansulfonate can be readily converted into other functional groups, such as amino or carboxyl groups, which are essential for constructing complex drug molecules.
Recent studies have highlighted the role of 2-Methoxymethyl Methansulfonate in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives that exhibit enhanced binding affinity to biological targets. By modifying the structure of 2-Methoxymethyl Methansulfonate, scientists have been able to create molecules with improved pharmacokinetic profiles and reduced side effects. These advancements underscore the importance of 2-Methoxymethyl Methansulfonate as a building block in medicinal chemistry.
The agrochemical sector has also benefited from the use of 2-Methoxymethyl Methansulfonate. Its reactivity allows for the synthesis of herbicides, fungicides, and insecticides with high efficacy. In particular, sulfonate esters derived from 2-Methoxymethyl Methansulfonate have shown promise in controlling resistant plant pathogens and pests. The ability to fine-tune the chemical properties of these derivatives enables researchers to develop environmentally friendly agrochemicals that minimize ecological impact.
From a synthetic chemistry perspective, 2-Methoxymethyl Methansulfonate offers several advantages over traditional reagents. Its high purity and stability under various conditions make it suitable for large-scale industrial applications. Additionally, its compatibility with a wide range of solvents and reaction conditions enhances its versatility in synthetic protocols. These attributes have positioned 2-Methoxymethyl Methansulfonate as a preferred choice for chemists engaged in both academic research and industrial development.
The future prospects for 2-Methoxymethyl Methansulfonate are promising, with ongoing research exploring new synthetic methodologies and applications. Innovations in catalysis and green chemistry are expected to further expand its utility, making it an even more indispensable tool in chemical synthesis. As our understanding of molecular interactions continues to grow, so too will the demand for specialized intermediates like 2-Methoxymethyl Methansulfonate, driving innovation across multiple scientific disciplines.
In conclusion,2-Methoxymethyl Methansulfonate (CAS No. 16427-44-4) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features and reactivity make it an invaluable asset for researchers seeking to develop novel molecules with therapeutic or industrial applications. As scientific advancements continue to unfold,2-Methoxymethyl Methansulfonate will undoubtedly remain at the forefront of chemical innovation.
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